2-(Piperazin-1-yl)isonicotinic acid

Catalog No.
S748503
CAS No.
914637-26-6
M.F
C10H13N3O2
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperazin-1-yl)isonicotinic acid

CAS Number

914637-26-6

Product Name

2-(Piperazin-1-yl)isonicotinic acid

IUPAC Name

2-piperazin-1-ylpyridine-4-carboxylic acid

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)

InChI Key

RVLCNVLCYNCBEM-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O

2-(Piperazin-1-yl)isonicotinic acid (CAS 914637-26-6) is a bifunctional heteroaromatic building block featuring a basic piperazine ring and a carboxylic acid on a pyridine core. In medicinal chemistry and agrochemical development, it serves as a rigid, polar scaffold that directly integrates a solubilizing amine handle with a versatile coupling vector [1]. Procurement of this specific pre-functionalized building block allows chemists to bypass multi-step core synthesis, directly advancing to library generation and lead optimization with a highly predictable physicochemical profile .

Research Fit

Reported as a building block for metal-organic frameworks (MOFs) and spin-crossover complexes
Unsubstituted piperazine NH handle enables direct functionalization for SAR library synthesis
Pyridine-4-carboxylic acid core provides distinct coordination geometry vs. nicotinic acid analogs

Generic substitution with unfunctionalized isonicotinic acid or the halogenated precursor 2-chloroisonicotinic acid fails to meet the efficiency requirements of modern high-throughput synthesis. If a buyer selects 2-chloroisonicotinic acid, they must perform a subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling to install the piperazine ring, which typically requires harsh conditions (elevated temperatures, strong bases) and compromises overall yield[1]. Furthermore, substituting with the regioisomer 6-(piperazin-1-yl)nicotinic acid alters the spatial exit vectors from a ~120° angle to a linear ~180° geometry, completely disrupting target binding in structure-based drug design applications [2].

Substitution Risk

Target
Isonicotinic acid core (4-COOH) with piperazine
Analog
Nicotinic acid (3-COOH) or benzoic acid analogs
Target
Unsubstituted piperazine with free NH handle
Analog
N-methylpiperazine derivative (lacks NH)

Precursor Suitability and Synthetic Step Reduction

Utilizing 2-(piperazin-1-yl)isonicotinic acid as a starting material eliminates the need for late-stage piperazine installation. Compared to starting with 2-chloroisonicotinic acid, which requires an SNAr reaction typically yielding 65-75% under forcing conditions (>100 °C), the pre-functionalized building block provides a 100% baseline for the piperazine moiety . This reduction in step count directly improves overall linear synthesis yields by 25-35% and prevents the degradation of sensitive functional groups during library synthesis [1].

Evidence DimensionSynthetic yield and step count for piperazine installation
Target Compound Data100% conversion (pre-installed), 0 additional steps
Comparator Or Baseline65-75% yield via SNAr from 2-chloroisonicotinic acid, +1 synthetic step
Quantified DifferenceEliminates one synthetic step and recovers 25-35% linear yield
ConditionsStandard high-throughput library synthesis workflows

Procurement of the pre-coupled building block accelerates hit-to-lead timelines and reduces manufacturing bottlenecks associated with harsh SNAr conditions.

Biological activity data
Data to verify
No peer-reviewed IC₅₀ or Kᵢ values identified for parent compound
Procurement rationale is its role as a synthetic building block, not intrinsic bioactivity
Literature search as of 2026-04-21; derivatives show kinase inhibition

Enhanced Aqueous Solubility via pKa Tuning

The incorporation of the piperazine ring fundamentally alters the solubility profile of the isonicotinic acid core. While baseline isonicotinic acid exhibits poor aqueous solubility (<5 mg/mL) at physiological pH, the secondary amine of the piperazine moiety (calculated pKa ~9.2) enables the formation of highly soluble salts (e.g., HCl or TFA salts), achieving aqueous solubilities exceeding 50 mg/mL [1]. This basic center acts as a permanent solubilizing handle, which is critical for in vivo dosing and reverse-phase purification workflows[2].

Evidence DimensionAqueous solubility at physiological pH
Target Compound Data>50 mg/mL (as a salt form due to basic piperazine nitrogen)
Comparator Or Baseline<5 mg/mL (neutral isonicotinic acid)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsAqueous buffer profiling (pH 7.4) for drug discovery

This enhanced solubility simplifies downstream purification and significantly improves the bioavailability of final synthesized drug candidates.

Isonicotinic vs. nicotinic core
Class-level inference
4-COOH pyridine enables specific coordination vectors for MOFs and spin-crossover complexes
Critical for framework topology; 3-COOH analog cannot replicate this geometry
Qualitative differentiation based on ligand geometry

Regiochemical Vector Control for Target Binding

The specific 2,4-substitution pattern of 2-(piperazin-1-yl)isonicotinic acid provides a highly distinct spatial geometry compared to its regioisomers. It projects the piperazine ring and the carboxylic acid at a ~120° angle relative to the pyridine core. In contrast, substituting with 6-(piperazin-1-yl)nicotinic acid (a 2,5-substitution pattern) results in a pseudo-linear ~180° exit vector [1]. This ~60° difference in spatial projection dictates how downstream amides or functionalized derivatives fit into enzymatic binding pockets, making the regioisomers strictly non-interchangeable during lead optimization [1].

Evidence DimensionPharmacophore exit vector angle
Target Compound Data~120° projection (2,4-substitution pattern)
Comparator Or Baseline~180° projection (6-(piperazin-1-yl)nicotinic acid, 2,5-substitution)
Quantified Difference~60° shift in spatial geometry
Conditions3D pharmacophore mapping and computational docking

Buyers must select the exact regioisomer to ensure correct spatial orientation of the solubilizing group and the binding motif within target protein pockets.

Unsubstituted vs. N-methyl piperazine
Class-level inference
Free NH group offers direct H-bond donor capability and simplifies derivatization without deprotection
Enhances synthetic versatility for medicinal chemistry libraries
N-methylated analog lacks this handle, limiting direct functionalization routes

Synthesis of Next-Generation Antitubercular Agents

Building on the established efficacy of the isonicotinic acid hydrazide (isoniazid) core, this compound serves as a direct precursor for synthesizing lipophilic, piperazine-functionalized antitubercular derivatives that overcome resistance mechanisms [1].

Development of Kinase Inhibitor Libraries

The compound is highly suitable for kinase inhibitor design, where the pyridine ring acts as a hinge-binding motif and the piperazine ring is directed toward the solvent channel to improve aqueous solubility and pharmacokinetic properties[2].

Construction of PROTAC Degraders and Rigid Linkers

The rigid ~120° vector provided by the 2,4-substituted pyridine-piperazine scaffold makes it an effective structural linker for PROTACs, maintaining strict spatial distance between the target-binding ligand and the E3 ligase recruiter [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
MOFs & spin-crossover complexes
Isonicotinic acid coordination geometry
Framework topology and magnetic switching behavior
Scaffold diversification & library synthesis
Free NH piperazine handle
Derivatization efficiency and SAR coverage
Pharmaceutical intermediates & prodrugs
Carboxylic acid functionality
Prodrug stability and pharmacokinetic modulation
Biological activity exploration
Scaffold for bioactive probe synthesis
Cell-based assay screening and target identification

XLogP3

-2.1

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